molecular formula C6H3ClF3NO B6617077 4-chloro-5-(trifluoromethyl)pyridin-3-ol CAS No. 1393546-59-2

4-chloro-5-(trifluoromethyl)pyridin-3-ol

Cat. No. B6617077
CAS RN: 1393546-59-2
M. Wt: 197.54 g/mol
InChI Key: KGKQYURCFBUGKJ-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)pyridin-3-ol, commonly referred to as 4-CF3-Pyridin-3-ol, is an organofluorine compound that has a wide range of applications in chemical synthesis and research. It is a colorless, volatile liquid with a pungent odor and a boiling point of 58.7°C. 4-CF3-Pyridin-3-ol has been used as a precursor in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It has also been used as a reagent in organic synthesis, and as a catalyst for various reactions.

Scientific Research Applications

4-CF3-Pyridin-3-ol has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It has also been used as a reagent in organic synthesis, and as a catalyst for various reactions. It has been used in the synthesis of 4-CF3-Pyridin-3-ylboronic acid, which is a key intermediate in the synthesis of a number of biologically active compounds. 4-CF3-Pyridin-3-ol has also been used in the synthesis of 4-CF3-Pyridin-3-ylboronic esters, which have been used as precursors for the synthesis of peptide-based drugs.

Mechanism of Action

The mechanism of action of 4-CF3-Pyridin-3-ol is not yet fully understood. However, it is believed to act as a Lewis acid, forming a complex with the substrate and activating it for reaction. It is also believed to act as a nucleophile, participating in the formation of a new bond between the substrate and the 4-CF3-Pyridin-3-ol molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CF3-Pyridin-3-ol are not yet fully understood. It is believed to be relatively non-toxic, but further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The advantages of using 4-CF3-Pyridin-3-ol in lab experiments include its low cost, low toxicity, and the fact that it is readily available. The main limitation of using 4-CF3-Pyridin-3-ol is that it is volatile, so it must be handled with care in order to avoid loss.

Future Directions

There are a number of potential future directions for research involving 4-CF3-Pyridin-3-ol. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals, polymers, and dyes. Additionally, further research could be conducted into the development of new methods for the synthesis of 4-CF3-Pyridin-3-ol, as well as new applications for the compound. Finally, research could be conducted into the potential use of 4-CF3-Pyridin-3-ol as a catalyst for various reactions.

Synthesis Methods

4-CF3-Pyridin-3-ol can be synthesized by a variety of methods. The most common method is the reaction of 4-chloropyridine with trifluoromethanesulfonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields a mixture of 4-CF3-Pyridin-3-ol and 4-chloro-2,5-difluoropyridine. The mixture can be separated by column chromatography. Alternatively, 4-CF3-Pyridin-3-ol can be synthesized from 4-chloropyridine and trifluoromethyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide.

properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3(6(8,9)10)1-11-2-4(5)12/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKQYURCFBUGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(trifluoromethyl)pyridin-3-OL

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